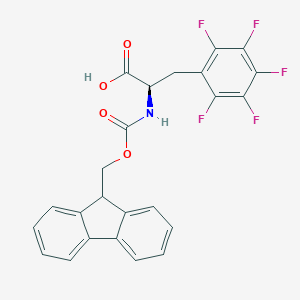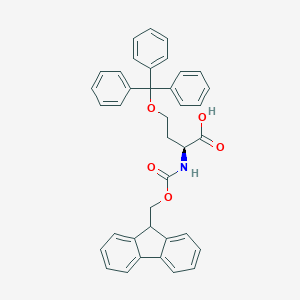
Fmoc-3-ニトロ-L-チロシン
説明
Fmoc-3-nitro-L-tyrosine is a chemical compound with the molecular formula C24H20N2O7 and a molecular weight of 448.42 . It is used for research purposes and is not intended for diagnostic or therapeutic use .
Synthesis Analysis
Fmoc-3-nitro-L-tyrosine can be synthesized using standard Fmoc solid-phase peptide synthesis . The synthesis involves the use of 2-3 equivalents each of Fmoc-3-nitrotyrosine and HBTU in 8% DIPEA/DMF for 1.5 hours . The nitrotyrosine is then protected on the side chain using t-butyldimethylsilyl chloride or an acetyl group .Molecular Structure Analysis
The molecular structure of Fmoc-3-nitro-L-tyrosine is represented by the Hill Notation: C24H20N2O7 .Chemical Reactions Analysis
Fmoc-3-nitro-L-tyrosine is involved in the nitration of tyrosine in peptides and proteins . This nitration can affect protein behavior during neurodegenerative processes, such as those associated with Alzheimer’s and Parkinson’s diseases . The nitration in these peptides has a limited effect on the secondary structure, but may trigger their aggregation .Physical And Chemical Properties Analysis
Fmoc-3-nitro-L-tyrosine appears as a light yellow to yellow powder . It has a melting point range of 148 - 174 °C .科学的研究の応用
過酸化窒素形成の指標
Fmoc-3-ニトロ-L-チロシンは、NO依存性酸化損傷による過酸化窒素の形成の指標として使用されます。 これは、酸化ストレスとその生物系への影響に関する研究において重要です .
固相ペプチド合成
これは、Fmoc固相ペプチド合成で一般的に使用されます。 たとえば、水中で固相合成によってLeu-エンケファリンアミドを合成するために使用できます .
神経変性疾患の研究
この化合物は、アルツハイマー病やパーキンソン病などの疾患に関連する神経変性プロセス中にタンパク質の挙動に影響を与えるペプチドチロシンニトロ化を監視するために使用できます .
アミノ酸誘導体の合成
Fmoc-3-ニトロ-L-チロシンは、新しいペプチドやタンパク質の開発において重要なFmoc-Tyr-Oアリルなどのアミノ酸誘導体を合成するために使用できます .
酸化ストレスの研究
これは、ペプチドやタンパク質中のチロシン残基のさまざまな誘導体につながる可能性のある酸化ストレスの研究に関与しています .
将来の方向性
作用機序
Target of Action
Fmoc-3-nitro-L-tyrosine, also known as Fmoc-Tyr(3-NO2)-OH, is a derivative of the amino acid tyrosine . The primary targets of this compound are proteins and peptides, where it serves as a protecting group for amines .
Mode of Action
The Fmoc group in Fmoc-3-nitro-L-tyrosine acts as a protecting group for amines during peptide synthesis . It can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is base-labile, meaning it can be rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The nitration of tyrosine residues in peptides and proteins can affect protein behavior during neurodegenerative processes, such as those associated with alzheimer’s and parkinson’s diseases .
Pharmacokinetics
It is known that the compound is used in peptide synthesis, suggesting that its bioavailability would be dependent on the specific context of its use .
Result of Action
The nitration of tyrosine residues can lead to various derivatives of the tyrosine residue in peptides and proteins . A typical product is 3-nitro-L-tyrosine residue (Nit), which can affect protein behavior during neurodegenerative processes . For example, protein plaques in the brains of patients with various synucleinopathies contained nitrated α-synuclein .
生化学分析
Biochemical Properties
It is known that it can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can vary depending on the specific context and conditions .
Cellular Effects
Fmoc-3-nitro-L-tyrosine can have various effects on cells and cellular processes . For example, it can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary greatly depending on the type of cell and the specific conditions .
Molecular Mechanism
It is known that it can exert its effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of Fmoc-3-nitro-L-tyrosine can change over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Fmoc-3-nitro-L-tyrosine can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Fmoc-3-nitro-L-tyrosine is involved in various metabolic pathways . This includes interactions with various enzymes and cofactors, as well as effects on metabolic flux or metabolite levels .
Transport and Distribution
Fmoc-3-nitro-L-tyrosine can be transported and distributed within cells and tissues . This includes interactions with various transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
特性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxy-3-nitrophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O7/c27-22-10-9-14(12-21(22)26(31)32)11-20(23(28)29)25-24(30)33-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,12,19-20,27H,11,13H2,(H,25,30)(H,28,29)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZUZJVFERQWLNC-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)O)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=C(C=C4)O)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




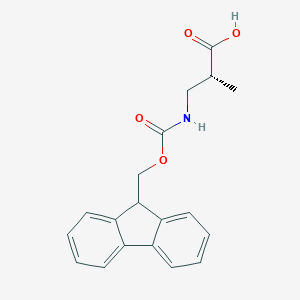


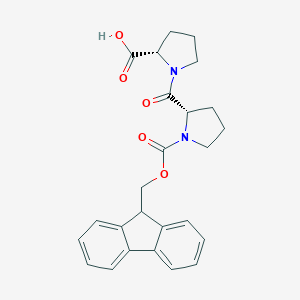
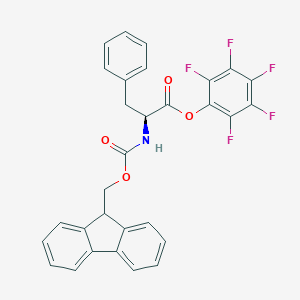
![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-fluorophenyl)propanoic acid](/img/structure/B557290.png)
